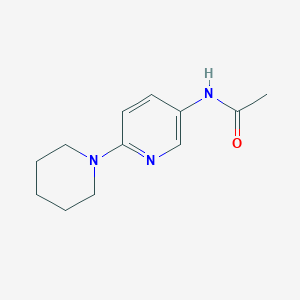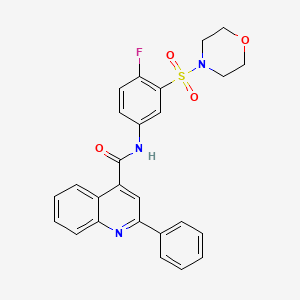
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide involves the inhibition of PARP-1. PARP-1 is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP-1 is activated and recruits other proteins to repair the damage. However, in cancer cells, PARP-1 is overactive, leading to increased DNA repair and resistance to chemotherapy. N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide inhibits PARP-1, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, leading to tumor regression. It can also enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. Additionally, N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide is its specificity for PARP-1. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells while sparing normal cells. However, the compound has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for synthesis and purification. Additionally, the compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide. One area of interest is the development of more potent and selective PARP-1 inhibitors. This could lead to the development of more effective cancer treatments with fewer side effects. Another area of research is the investigation of the compound's anti-inflammatory and neuroprotective effects, which could have implications for the treatment of various diseases. Finally, the compound's poor solubility could be addressed through the development of more soluble analogs or the use of alternative formulations.
Synthesemethoden
The synthesis of N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide involves several steps. The starting material is 2-phenylquinoline-4-carboxylic acid, which is first converted to its acid chloride derivative. This is then reacted with N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)amine to yield the desired product. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound works by targeting a specific enzyme called PARP-1, which is involved in DNA repair. By inhibiting this enzyme, N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide can induce DNA damage and cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c27-22-11-10-19(16-25(22)35(32,33)30-12-14-34-15-13-30)28-26(31)21-17-24(18-6-2-1-3-7-18)29-23-9-5-4-8-20(21)23/h1-11,16-17H,12-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGZDJHAPAWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

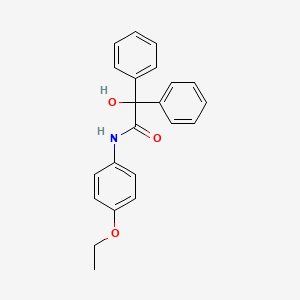
![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)
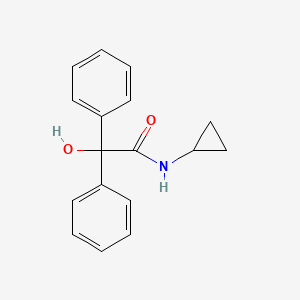
![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
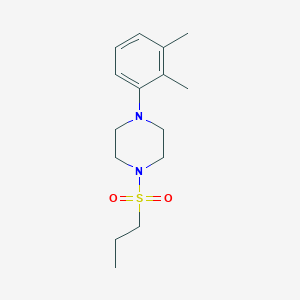
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
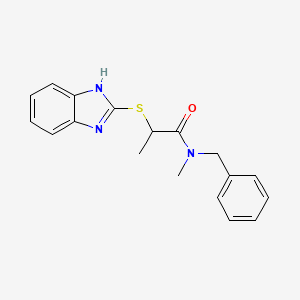
![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
